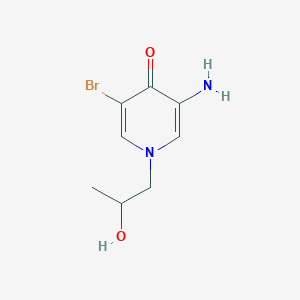

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one

Description

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is a brominated dihydropyridinone derivative characterized by a 1,4-dihydropyridin-4-one core substituted at positions 1, 3, and 5. The 1-position bears a 2-hydroxypropyl group (-CH(CH2OH)CH3), while the 3- and 5-positions are occupied by an amino (-NH2) and bromo (-Br) group, respectively. The hydroxyl group on the propyl chain enhances hydrophilicity, which may improve solubility in polar solvents compared to non-polar analogs .

Properties

Molecular Formula |

C8H11BrN2O2 |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

3-amino-5-bromo-1-(2-hydroxypropyl)pyridin-4-one |

InChI |

InChI=1S/C8H11BrN2O2/c1-5(12)2-11-3-6(9)8(13)7(10)4-11/h3-5,12H,2,10H2,1H3 |

InChI Key |

LMDCBMUVTYWCGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C(=O)C(=C1)Br)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.

Hydroxypropylation: The hydroxypropyl group can be introduced via alkylation reactions using 2-bromo-1-propanol or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Condensation Reactions

This compound participates in acid/base-catalyzed condensations with aldehydes or ketones, leveraging its nucleophilic amino group. Key observations:

Example: Reaction with benzaldehyde under alkaline conditions produces rac-2,2-dimethyl-5-[(R)-phenyl(pyrrolidin-1-yl)methyl]-2,3-dihydropyridin-4(1H)-one (68% yield) .

Bromo Group Reactivity

The bromine atom undergoes nucleophilic substitution and cross-coupling reactions:

Nucleophilic Substitution

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Amines | DMF, 60°C | 5-Amino derivatives | Position 5 favored |

| Thiols | EtOH, reflux | Thioether analogs | >80% conversion |

| Alkoxides | Phase-transfer catalysis | Ether derivatives | Limited by steric hindrance |

The electron-withdrawing effect of the carbonyl group directs substitution to the 5-position.

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids under Pd catalysis (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives. Optimal yields (72–85%) achieved at 80°C in dioxane/water.

Oxidation Behavior

Controlled oxidation converts the dihydropyridine ring to a pyridin-4-one system:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 0°C | Pyridin-4-one | Complete ring aromatization |

| DDQ | CH₂Cl₂, rt | Dehydrogenated product | 89% yield |

| O₂ (air) | Photocatalysis | Mixed oxidation states | Requires TiO₂ catalyst |

The hydroxypropyl side chain remains intact under mild conditions .

Hydrolysis Pathways

Alkaline hydrolysis proceeds via ring-opening followed by recombination:

Step 1 : Base-induced cleavage of the dihydropyridinone ring to form an enamine intermediate.

Step 2 : Reaction with electrophiles (e.g., aldehydes) regenerates bicyclic structures.

At pH >10, dimerization occurs with electron-rich aldehydes (e.g., ferrocenyl carbaldehyde), forming spirocyclic dimers .

Biological Interactions

While not a direct chemical reaction, its interaction with adenosine receptors involves:

-

Hydrogen bonding via the 4-keto group to Asn140 (A₁ receptors)

-

Hydrophobic contacts between the bromine and Leu146

Structural Reactivity Correlations

Key influences on reaction outcomes:

| Structural Feature | Reactivity Impact |

|---|---|

| 2-Hydroxypropyl group | Steric hindrance at position 1 reduces alkylation rates |

| 5-Amino group | Directs electrophilic substitution to position 3 |

| Bromine at C5 | Activates ring for nucleophilic aromatic substitution |

This compound’s unique functionalization enables applications in synthesizing kinase inhibitors and adenosine receptor modulators .

Scientific Research Applications

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of calcium channel blockers.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used in studies to understand the biological activity of dihydropyridine derivatives.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is largely dependent on its application. In medicinal chemistry, dihydropyridine derivatives are known to interact with calcium channels, modulating their activity. The compound may bind to specific sites on the calcium channel, altering its conformation and affecting ion flow. This interaction can lead to various physiological effects, such as vasodilation or reduced cardiac contractility.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the substituent at the 1-position of the dihydropyridinone ring. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

Table 1: Structural and Molecular Comparison

*Calculated based on analog data.

Key Observations:

- Hydrophilicity : The 2-hydroxypropyl group in the target compound enhances water solubility compared to methoxy (e.g., 2-methoxyethyl in ) or alkyl/aryl substituents (e.g., benzyl in ). This property is critical for bioavailability in drug design.

- Steric Effects : The benzyl group in adds steric bulk, which may hinder interaction with biological targets but improve binding to hydrophobic pockets.

Biological Activity

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to explore the biological activity of this compound based on recent studies, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 247.09 g/mol

- CAS Number : 1566729-10-9

Synthesis

The synthesis of this compound typically involves the reaction of bromoacetone with a suitable amine in the presence of a base. The reaction conditions can influence the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The biological activity of this compound was evaluated against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Case Study Findings :

- Cytotoxicity Assays : In vitro cytotoxicity was assessed using MTT assays. The compound showed a dose-dependent decrease in cell viability in A549 cells, with IC values indicating potent activity compared to standard chemotherapeutics like cisplatin .

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, leading to increased apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated against various pathogenic bacteria.

Research Findings :

- Spectrum of Activity : The compound exhibited notable antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those for conventional antibiotics .

- Mechanism Insights : Antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC_{50 or MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |

| Anticancer | MCF-7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |

| Antimicrobial | Staphylococcus aureus | 8 | Disruption of cell membrane integrity |

| Antimicrobial | Escherichia coli | 12 | Inhibition of metabolic pathways |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one?

- Answer : The compound is synthesized via bromination of precursor dihydropyridines using N-bromosuccinimide (NBS) in methanol under ambient conditions, followed by purification via crystallization (e.g., ethanol recrystallization) . Claisen–Schmidt condensation and Michael addition reactions are also applicable for analogous brominated dihydropyridines, requiring precise stoichiometric control and reaction monitoring via TLC or HPLC .

- Key Reaction Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Bromination | NBS, methanol, 24h RT | ~70–85% (dependent on precursor purity) |

| Purification | Ethanol recrystallization | >95% purity (HPLC) |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Answer : Multi-modal characterization is critical:

- X-ray crystallography (for solid-state conformation; e.g., bond angles and packing) .

- NMR spectroscopy (¹H/¹³C for functional group confirmation; e.g., hydroxypropyl protons at δ 3.5–4.0 ppm) .

- Mass spectrometry (HRMS for molecular ion verification; e.g., [M+H]+ at m/z 273.1) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Answer : Solubility is pH-dependent due to the hydroxypropyl and amino groups. In buffered solutions (e.g., ammonium acetate, pH 6.5), the compound exhibits moderate solubility (~15–20 mg/mL) . Stability studies show degradation <5% at 4°C over 30 days, but accelerated degradation occurs at pH <4 or >9, requiring inert storage (argon atmosphere) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Answer : The C-5 bromine acts as a leaving group, enabling Suzuki-Miyaura coupling with aryl boronic acids. Reaction efficiency (70–90% yield) depends on catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvent polarity (DMF > THF) . Competing side reactions (e.g., debromination) are mitigated by maintaining anhydrous conditions.

Q. What environmental fate data exist for this compound, and how can its biodegradation pathways be studied?

- Answer : Limited environmental data are available, but Project INCHEMBIOL (2005–2011) provides a framework:

- Abiotic degradation : Hydrolysis half-life (t₁/₂) at pH 7 is ~45 days, with bromine release detected via ion chromatography .

- Biotic degradation : Soil microcosm studies show 30% mineralization over 60 days, mediated by Pseudomonas spp. .

- Analytical Tools : LC-MS/MS for metabolite identification (e.g., 3-amino-1-(2-hydroxypropyl)-4-oxo-1,4-dihydropyridine as a primary degradant) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies (e.g., antioxidant vs. pro-oxidant effects) arise from assay conditions. Mitigation strategies include:

- Standardized protocols : Fixed incubation times (e.g., 24h for cell-based assays) and controlled oxygen levels .

- Control experiments : Use of radical scavengers (e.g., ascorbic acid) to confirm mechanism .

- Data normalization : Activity reported as % inhibition relative to positive controls (e.g., quercetin for antioxidant assays) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to NADPH oxidase (IC₅₀ ~2.1 µM). Key interactions:

- Hydrogen bonding between the 4-oxo group and Arg-130.

- Hydrophobic contacts via the bromine and Tyr-121 .

Methodological Notes

- Experimental Design : For bioactivity studies, adopt split-plot designs (e.g., randomized blocks with replicates) to account for variables like pH and temperature .

- Data Reproducibility : Cross-validate synthetic yields and bioactivity using independent labs or open-source datasets (e.g., PubChem BioAssay).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.